molecular formula C6H5FN4 B597720 5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245647-62-4

5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B597720
CAS No.: 1245647-62-4
M. Wt: 152.132
InChI Key: AZYWKGMQTJBPBN-UHFFFAOYSA-N
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Description

5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a fluorine atom attached to the triazole ring. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is typically carried out in dry toluene at 140°C under microwave conditions, resulting in good-to-excellent yields .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient heating methods, can further improve the sustainability of industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.

Properties

IUPAC Name

5-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYWKGMQTJBPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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